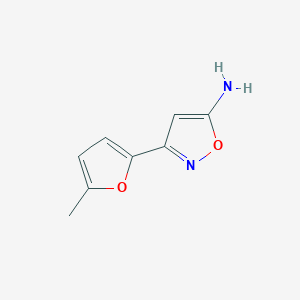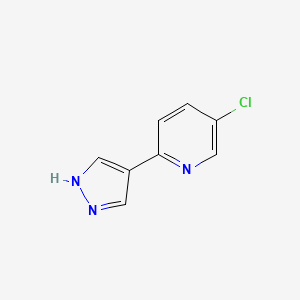
(2R)-pent-4-yne-1,2-diol
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
(2R)-pent-4-yne-1,2-diol is an organic compound with the molecular formula C5H8O2. It is a chiral molecule, meaning it has a non-superimposable mirror image. This compound is characterized by the presence of a hydroxyl group (-OH) at the second carbon and a triple bond between the fourth and fifth carbons. The (2R) configuration indicates the specific spatial arrangement of the atoms around the chiral center.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of (2R)-pent-4-yne-1,2-diol can be achieved through various methods. One common approach involves the asymmetric reduction of acetylacetone (pentane-2,4-dione) using a ketoreductase (KRED) enzyme. This method is advantageous due to its high stereoselectivity and regioselectivity under mild reaction conditions . The reaction typically involves the use of isopropanol as a proton donor and NADH for co-factor regeneration.
Industrial Production Methods
Industrial production of this compound often employs biocatalysis due to its efficiency and selectivity. The engineered KRED variant can be applied in a neat substrate system, yielding product concentrations of up to 208 g/L . This method is scalable to multi-liter volumes, making it suitable for industrial applications.
Analyse Chemischer Reaktionen
Types of Reactions
(2R)-pent-4-yne-1,2-diol undergoes various chemical reactions, including:
Oxidation: The hydroxyl groups can be oxidized to form corresponding ketones or aldehydes.
Reduction: The triple bond can be reduced to form alkenes or alkanes.
Substitution: The hydroxyl groups can be substituted with other functional groups, such as halogens.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Catalytic hydrogenation using palladium on carbon (Pd/C) is often employed.
Substitution: Halogenation can be achieved using reagents like thionyl chloride (SOCl2) or phosphorus tribromide (PBr3).
Major Products Formed
Oxidation: Formation of pent-4-yne-2-one or pent-4-yne-1-al.
Reduction: Formation of pent-4-ene-1,2-diol or pentane-1,2-diol.
Substitution: Formation of halogenated derivatives like 2-chloropent-4-yne-1-ol.
Wissenschaftliche Forschungsanwendungen
(2R)-pent-4-yne-1,2-diol has a wide range of applications in scientific research:
Chemistry: It is used as a building block for the synthesis of chiral ligands and polymers.
Biology: The compound’s chiral nature makes it valuable in the study of enzyme-substrate interactions and stereoselective biological processes.
Medicine: It serves as a precursor for the synthesis of pharmaceuticals and biologically active molecules.
Industry: The compound is used in the production of fine chemicals and as an intermediate in various industrial processes.
Wirkmechanismus
The mechanism of action of (2R)-pent-4-yne-1,2-diol involves its interaction with specific molecular targets and pathways. The hydroxyl groups can form hydrogen bonds with enzymes and receptors, influencing their activity. The triple bond can participate in π-π interactions and other non-covalent interactions, affecting the compound’s binding affinity and specificity.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
(2S)-pent-4-yne-1,2-diol: The enantiomer of (2R)-pent-4-yne-1,2-diol with similar chemical properties but different biological activity.
Pent-4-yne-1,2-diol: The racemic mixture containing both (2R) and (2S) enantiomers.
Pent-4-ene-1,2-diol: A similar compound with a double bond instead of a triple bond.
Uniqueness
This compound is unique due to its specific chiral configuration and the presence of both hydroxyl groups and a triple bond. This combination of functional groups and stereochemistry makes it a versatile compound for various chemical reactions and applications in research and industry.
Eigenschaften
Molekularformel |
C5H8O2 |
|---|---|
Molekulargewicht |
100.12 g/mol |
IUPAC-Name |
(2R)-pent-4-yne-1,2-diol |
InChI |
InChI=1S/C5H8O2/c1-2-3-5(7)4-6/h1,5-7H,3-4H2/t5-/m1/s1 |
InChI-Schlüssel |
AITIYGVGTCTFFC-RXMQYKEDSA-N |
Isomerische SMILES |
C#CC[C@H](CO)O |
Kanonische SMILES |
C#CCC(CO)O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.







![N-[3-(trifluoromethyl)phenyl]pyridine-2-carboxamide](/img/structure/B13595872.png)
![1-[(3R)-1-methanesulfonylpiperidin-3-yl]methanaminehydrochloride](/img/structure/B13595882.png)




![4-[Ethyl(methyl)carbamoyl]benzoic acid](/img/structure/B13595922.png)


